molecular formula C8H8N4OS B2955065 N-(2-thienylmethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1487005-49-1

N-(2-thienylmethyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2955065
CAS RN: 1487005-49-1
M. Wt: 208.24
InChI Key: RDTVIYBGSVYVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-thienylmethyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a carboxamide group (CONH2) and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a carboxamide group, and a thiophene ring. The exact structure would depend on the positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the functional groups (triazole, carboxamide, and thiophene) would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Fungicidal Activity

This compound has been shown to possess significant fungicidal activity . A series of derivatives were synthesized and tested against cucumber downy mildew, with some showing higher activity than commercial fungicides . This suggests potential for agricultural applications where controlling fungal pathogens is crucial for crop protection.

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of heterocyclic compounds . By splicing the nitrogen-containing heterocycle nicotinic acid and the sulfur-containing heterocycle thiophene, researchers can create new molecules with potential applications in various fields, including pharmaceuticals and agrochemicals .

Lead Compounds for Drug Development

Due to its structural features, this compound can be considered a lead compound for further drug development . Its core structure can be modified to enhance its biological activity and optimize its pharmacokinetic properties .

Chemosensor Development

Derivatives of this compound have been explored for their use as chemosensors . These sensors can selectively detect the presence of metal ions, which is important in environmental monitoring and industrial processes .

Structural Optimization for Pesticides

The compound’s derivatives have shown promise in the structural optimization for pesticides. By tweaking the molecular structure, researchers aim to develop more effective and environmentally friendly pest control agents .

Biological Evaluation

The compound has been subjected to biological evaluation to determine its efficacy and safety in biological systems. This is a critical step in the development of any new chemical entity intended for use in living organisms .

Crystal Structure Determination

Understanding the crystal structure of such compounds is essential for the design of materials with specific properties. Crystallographic studies can reveal how modifications to the compound affect its physical and chemical characteristics .

Agricultural Chemistry Research

In agricultural chemistry , the compound’s derivatives are being researched for their potential to improve crop resilience and yield. This involves studying their interactions with plant biology and their effects on soil health .

Mechanism of Action

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c13-8(7-5-10-12-11-7)9-4-6-2-1-3-14-6/h1-3,5H,4H2,(H,9,13)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTVIYBGSVYVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.